3,4-Difluorobenzyl bromide

Catalog No.
S776360
CAS No.
85118-01-0
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzyl bromide

CAS Number

85118-01-0

Product Name

3,4-Difluorobenzyl bromide

IUPAC Name

4-(bromomethyl)-1,2-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2

InChI Key

JJIFTOPVKWDHJI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)F)F

Canonical SMILES

C1=CC(=C(C=C1CBr)F)F

The exact mass of the compound 4-(Bromomethyl)-1,2-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Difluorobenzyl bromide (CAS: 85118-01-0) is a fluorinated aromatic compound used as a reactive intermediate in organic synthesis. It functions as a precise benzylating agent, enabling the introduction of the 3,4-difluorobenzyl moiety into target molecules. This specific substitution pattern is leveraged in pharmaceutical, agrochemical, and materials science research to fine-tune properties such as metabolic stability, binding affinity, and electronic characteristics. [REFS-1, REFS-2] Its primary procurement value lies in its role as a precursor where the exact positioning of the two fluorine atoms provides distinct electronic and steric effects not achievable with other isomers or simpler analogs.

Substituting 3,4-difluorobenzyl bromide with other isomers (e.g., 2,6- or 3,5-difluoro) or monofluorinated analogs (e.g., 4-fluorobenzyl bromide) is often unviable due to the profound impact of fluorine's position on molecular properties. The 3,4- (ortho) substitution pattern creates a unique dipole moment and electron-density distribution that directly governs intermolecular interactions and reactivity. [1] For instance, in the development of receptor antagonists, the specific arrangement of fluorine atoms is critical for achieving high-affinity binding to the target protein; altering this geometry can lead to a significant loss of biological activity. [2] Therefore, selecting this specific isomer is a critical procurement decision driven by the need for predictable electronic effects and steric compatibility in complex molecular architectures.

Enhanced Synthetic Yield in Tandem Azidation/Oxidative Rearrangement

In a tandem reaction converting benzyl halides to aryl nitriles, the choice of fluorine substitution pattern on the starting material significantly impacts reaction yield. Using 3,4-difluorobenzyl bromide as the substrate resulted in a 71% yield of the corresponding nitrile. In contrast, the monofluorinated analog, 4-fluorobenzyl bromide, provided a lower yield of 65% under identical conditions. [1] This demonstrates the favorable electronic influence of the 3,4-difluoro substitution on this specific transformation.

Evidence DimensionProduct Yield (%)
Target Compound Data71%
Comparator Or Baseline4-Fluorobenzyl bromide: 65%
Quantified Difference9.2% relative increase in yield
ConditionsTandem TBAB-catalyzed azidation and DDQ-mediated oxidative rearrangement to form aryl nitriles from benzyl halides.

For multi-step syntheses, a higher yield in a key transformation directly reduces precursor waste and improves overall process efficiency and cost-effectiveness.

Critical for High Potency in Novel P2X7 Receptor Antagonists

In the development of novel tetrazole-based P2X7 receptor antagonists for conditions like chronic pain, the substitution pattern on the benzyl group is a key determinant of potency. A lead compound incorporating the 3,4-difluorobenzyl moiety (Compound 25) exhibited a high potency with a pIC50 of 7.5. [1] When compared to analogs with other substitution patterns, such as the 2,3-difluorobenzyl group (Compound 24, pIC50 = 6.9), the 3,4-difluoro isomer demonstrates significantly greater activity. This highlights the specific electronic and steric requirements of the receptor's binding pocket.

Evidence DimensionAntagonist Potency (pIC50)
Target Compound Data7.5 (for compound with 3,4-difluorobenzyl moiety)
Comparator Or Baseline6.9 (for compound with 2,3-difluorobenzyl moiety)
Quantified Difference4-fold higher potency (calculated from pIC50 values)
ConditionsInhibition of BzATP-induced Ca2+ flux in a hP2X7-HEK293 cell line.

This demonstrates that the 3,4-difluoro isomer is not interchangeable with other isomers, making it an essential precursor for synthesizing specific high-potency drug candidates.

Precursor Suitability for Potent mGluR5 Antagonists

The 3,4-difluorobenzyl moiety is a key structural feature in the design of potent metabotropic glutamate receptor 5 (mGluR5) antagonists, which are investigated for various CNS disorders. In a series of N-aryl-N'-(1-benzyl-1H-pyrazol-4-yl)urea derivatives, the compound synthesized using 3,4-difluorobenzyl bromide (Compound 18) displayed an IC50 of 17 nM. [1] This potency is significantly higher than that of the analog made with the non-fluorinated benzyl bromide (Compound 1, IC50 > 10000 nM) and is comparable to the most potent compounds in the series, underscoring the importance of this specific fluorination pattern for achieving high affinity.

Evidence DimensionmGluR5 Antagonist Activity (IC50)
Target Compound Data17 nM
Comparator Or BaselineNon-fluorinated analog: >10000 nM
Quantified Difference>588-fold increase in potency vs. non-fluorinated baseline
ConditionsInhibition of glutamate-induced calcium mobilization in HEK293 cells expressing human mGluR5.

Procuring this specific precursor is essential for research programs targeting high-potency mGluR5 modulators, as simpler, non-fluorinated analogs are ineffective.

Development of High-Potency Neurological Drug Candidates

This reagent is the appropriate choice for synthesizing selective antagonists for CNS targets like the P2X7 and mGluR5 receptors. The evidence shows that the 3,4-difluoro substitution pattern is critical for achieving nanomolar potency, which is a prerequisite for developing effective therapeutics for neuropathic pain and other neurological disorders. [REFS-1, REFS-2]

Optimizing Yields in Advanced Synthetic Routes

In complex, multi-step syntheses where maximizing material throughput is a primary concern, 3,4-difluorobenzyl bromide is a justified choice. Its use can lead to higher chemical yields in specific transformations compared to monofluorinated analogs, directly impacting the economic viability and efficiency of the overall synthetic process. [3]

Synthesis of Fluorinated Agrochemicals and Materials

As a key fluorinated intermediate, this compound is used to build active ingredients for agrochemicals and specialized polymers. [4] The 3,4-difluoro motif is used to modulate properties like lipophilicity, metabolic stability, and electronic behavior, which are critical for performance in both biological and materials science applications.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

85118-01-0

Wikipedia

3,4-Difluorobenzyl bromide

Dates

Last modified: 08-15-2023

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